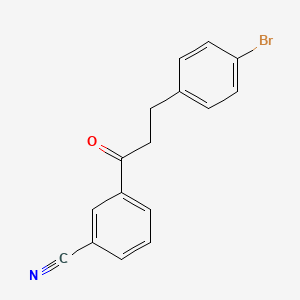
3-(4-Bromophenyl)-3'-cyanopropiophenone
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-3’-cyanopropiophenone” likely contains a bromophenyl group, a cyanopropiophenone group, and a carbon-carbon triple bond (the ‘-yne’ suffix typically indicates a triple bond). The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached. The cyanopropiophenone group likely contains a ketone (a carbon double-bonded to an oxygen) and a nitrile (a carbon triple-bonded to a nitrogen) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Anticancer Potential
A study on a novel bromophenol derivative, BOS-102, showed promising anticancer activities against human lung cancer cell lines. BOS-102 was found to block cell proliferation in A549 lung cancer cells by inducing G0/G1 cell cycle arrest and apoptosis via ROS-mediated pathways, including deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway (Guo et al., 2018).
Antifungal and Antibacterial Activities
3-(Halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including a 4-bromophenyl derivative, showed broad-spectrum in vitro activity against pathogenic yeasts and molds, highlighting their potential as novel antifungal compounds (Buchta et al., 2004). Additionally, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited moderate antibacterial activity, suggesting their utility in developing new antibacterial agents (Xu et al., 2003).
Antioxidant Effects
A series of novel bromophenol derivatives were synthesized and investigated for their antioxidant and acetylcholinesterase inhibition properties. These derivatives showed considerable antioxidant, antiradical, and AChE inhibition effects, highlighting their potential in treating oxidative stress-related diseases (Öztaşkın et al., 2015).
Synthesis and Chemical Applications
The synthesis and characterization of bromophenol derivatives have also been explored for their chemical properties and potential applications. For instance, a study on the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides highlights a unique method for producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, demonstrating the versatility of bromophenol derivatives in organic synthesis (Wakui et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKSIUGOQUOZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3'-cyanopropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)
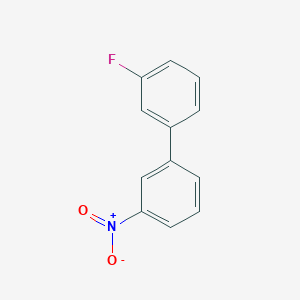
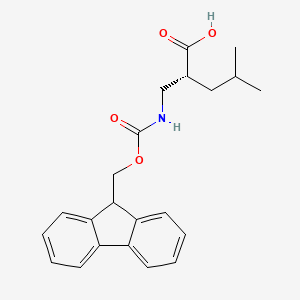


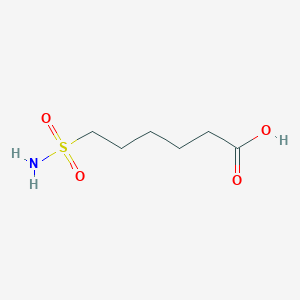
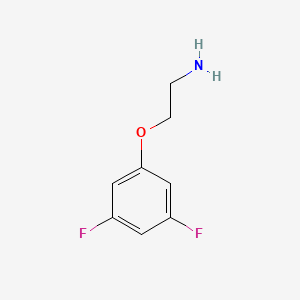

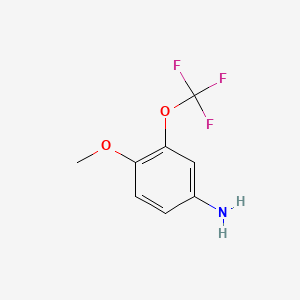


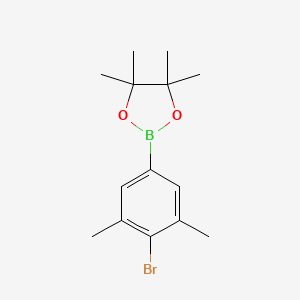

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)